Cas no 166179-37-9 (3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole)

166179-37-9 structure
Nome do Produto:3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
N.o CAS:166179-37-9
MF:C9H6ClFN2O
MW:212.608144283295
MDL:MFCD07838531
CID:904926
PubChem ID:7131948
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 3-chloromethyl-5-(4-fluoro-phenyl)-[1,2,4]oxadiazole
- AC1OFMM9
- CTK0E5632
- SBB018594
- STK693831
- SureCN1545207
- SCHEMBL1545207
- EN300-23590
- Z156942634
- 166179-37-9
- 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)-
- DB-128082
- G25425
- AKOS005605412
- AB43011
- DTXSID80427953
-
- MDL: MFCD07838531
- Inchi: InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2
- Chave InChI: REASHIJFDMZTQP-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NC(=NO2)CCl)F
Propriedades Computadas
- Massa Exacta: 212.01500
- Massa monoisotópica: 212.0152687g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 188
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: 2.3
- Superfície polar topológica: 38.9Ų
- Carga de Superfície: 0
Propriedades Experimentais
- PSA: 38.92000
- LogP: 2.61450
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Informações de segurança
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23590-5.0g |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
166179-37-9 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Enamine | EN300-23590-10.0g |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
166179-37-9 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-23590-1.0g |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
166179-37-9 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
1PlusChem | 1P001WZY-2.5g |
1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)- |
166179-37-9 | 95% | 2.5g |
$953.00 | 2025-02-19 | |
A2B Chem LLC | AA88622-250mg |
1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)- |
166179-37-9 | 95% | 250mg |
$185.00 | 2024-04-20 | |
Enamine | EN300-23590-5g |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
166179-37-9 | 95% | 5g |
$1075.0 | 2023-09-15 | |
1PlusChem | 1P001WZY-50mg |
1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)- |
166179-37-9 | 95% | 50mg |
$134.00 | 2025-02-19 | |
A2B Chem LLC | AA88622-10g |
1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)- |
166179-37-9 | 95% | 10g |
$1712.00 | 2024-04-20 | |
A2B Chem LLC | AA88622-50mg |
1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)- |
166179-37-9 | 95% | 50mg |
$105.00 | 2024-04-20 | |
Aaron | AR001X8A-50mg |
1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)- |
166179-37-9 | 95% | 50mg |
$116.00 | 2025-01-21 |
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Literatura Relacionada
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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